1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLORO-6-FLUOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a chlorofluorophenyl group, and a pyrazolopyridinone core. Its intricate structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLORO-6-FLUOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the chlorofluorophenyl group through a series of substitution reactions. The final step often involves the formation of the pyrazolopyridinone core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLORO-6-FLUOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the chlorofluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure suggests potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLORO-6-FLUOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. The benzodioxole and pyrazolopyridinone moieties may interact with enzymes or receptors, modulating their activity. The chlorofluorophenyl group can enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole moiety.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Another benzodioxole derivative with different functional groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar structural motifs used in anticancer research.
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLORO-6-FLUOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of functional groups and structural complexity. This uniqueness may confer specific biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C20H15ClFN3O3 |
---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chloro-6-fluorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H15ClFN3O3/c21-14-2-1-3-15(22)19(14)12-7-18(26)24-20-13(12)8-23-25(20)9-11-4-5-16-17(6-11)28-10-27-16/h1-6,8,12H,7,9-10H2,(H,24,26) |
InChI Key |
LHFDXDLRVFFCAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC4=C(C=C3)OCO4)C5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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